

X-ray crystallography of novel compounds derived from 4,6-Dimethoxysalicylaldehyde.

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Compound of Interest

Compound Name: 4,6-Dimethoxysalicylaldehyde

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A comparative analysis of the X-ray crystallography of novel manganese(III) complexes derived from the Schiff base of **4,6-Dimethoxysalicylaldehyde** is presented for researchers, scientists, and professionals in drug development. This guide offers an objective comparison of the structural data of five newly synthesized compounds, supported by detailed experimental protocols.

Comparison of Crystallographic Data

Five novel Manganese(III) complexes derived from the condensation of **4,6-dimethoxysalicylaldehyde** with N,N'-bis(3-aminopropyl)ethylenediamine, forming the Schiff-base ligand H₂(4,6-diOMe-sal₂323), were synthesized and analyzed. The single crystal structural data for these complexes, all recorded at a temperature of 100 K, reveal the impact of different counter-anions on the crystal packing and molecular geometry.^[1] Each complex features a hexadentate Schiff base ligand coordinating the manganese center in an octahedral geometry, with two cis-amine, two cis-imine, and two trans-phenolate donor atoms.^[1]

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å ³)
1	C ₂₆ H ₃₇ MnN ₄ O ₈ .5Cl	Monoclinic	P21/n	14.12 33(5)	16.03 50(6)	14.22 01(5)	90	109.8 43(2)	90	3028.5(2)
2	C ₅₄ H ₆₇ MnN ₄ O ₇ .5B	Monoclinic	P21/c	18.79 9(2)	15.11 1(2)	18.91 3(2)	90	107.8 00(5)	90	5112.9(11)
3	C ₂₆ H _{37.7} MnN ₄ O _{7.85} BF ₄	Monoclinic	P21/n	13.91 8(2)	16.29 9(3)	14.07 2(2)	90	110.1 13(6)	90	2997.5(8)
4	C ₂₇ H ₃₆ MnN ₄ O ₉ F ₃ S	Monoclinic	P21/n	13.93 9(3)	16.32 1(3)	14.10 3(3)	90	110.0 24(8)	90	3012.3(10)
5	C ₂₈ H ₄₃ MnN ₄ O ₇ Cl	Monoclinic	P21/c	14.28 8(2)	15.82 8(2)	14.43 6(2)	90	109.1 12(5)	90	3086.4(7)

Experimental Protocols

Synthesis of the Schiff-base ligand H₂(4,6-diOMe-sal2323)

The Schiff-base ligand was formed in situ by the reaction between 1,2-bis(3-aminopropylamino)ethane and two equivalents of **4,6-dimethoxysalicylaldehyde**.^[1]

General Synthesis of the Manganese(III) Complexes[1]

- A solution of N,N'-bis(3-aminopropyl)ethylenediamine (0.574 mmol) in a 1:1 mixture of methanol:acetonitrile (25 mL) was prepared.
- To this solution, **4,6-dimethoxysalicylaldehyde** (1.15 mmol) in 1:1 methanol:acetonitrile (20 mL) was added, resulting in a yellow solution which was stirred for 15 minutes.
- For complexes 1, 2, and 5, the corresponding manganese salt (Manganese(II) perchlorate hexahydrate for 1, Manganese(II) chloride tetrahydrate followed by addition of sodium tetraphenylborate for 2, and Manganese(II) chloride tetrahydrate for 5) was added to the Schiff base solution.
- For complexes 3 and 4, a salt metathesis procedure was employed starting with hydrated manganese(II) chloride, followed by the addition of the appropriate counter-anion salt (ammonium tetrafluoroborate for 3 and ammonium trifluoromethanesulfonate for 4).
- The resulting solutions were stirred, and crystals of the respective complexes were obtained upon solvent evaporation or standing.

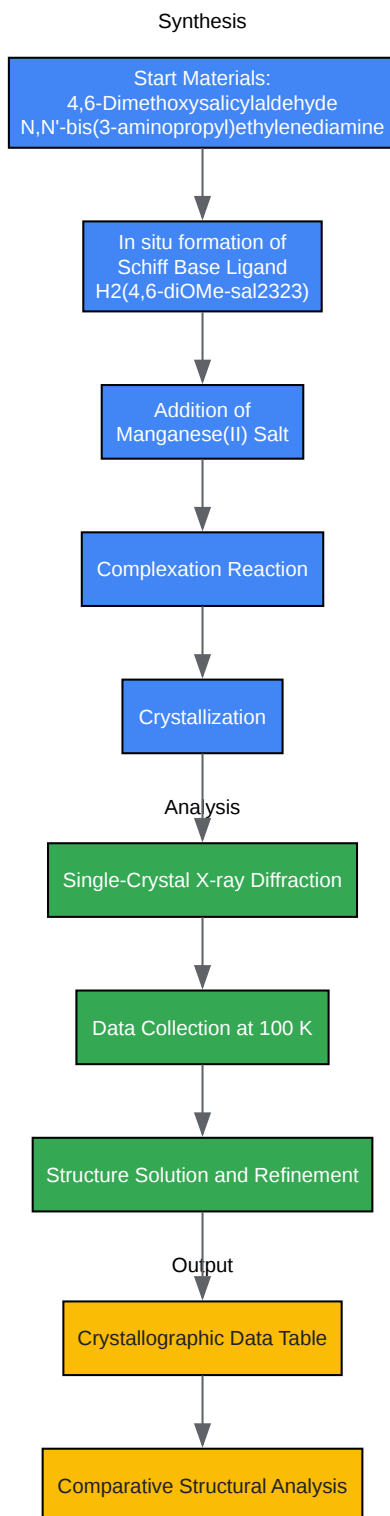
X-ray Crystallography

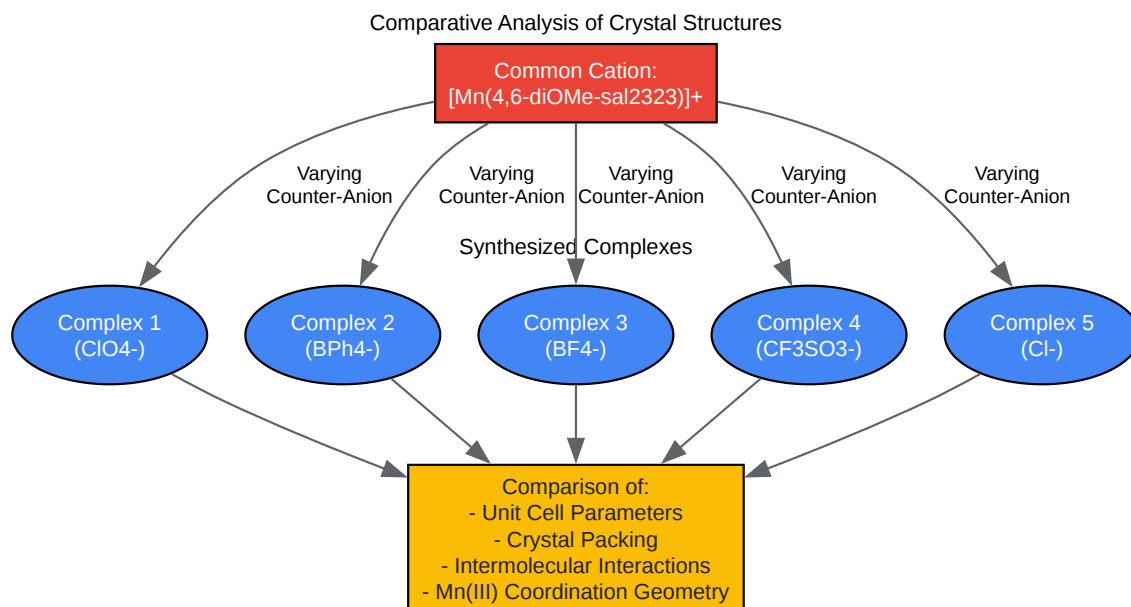
Single-crystal X-ray diffraction data for all five complexes were collected at a temperature of 100 K.[1]

Visualizations

Below are diagrams illustrating the experimental workflow and the logical relationship for the comparison of the synthesized compounds.

Experimental Workflow for Synthesis and Analysis





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References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com